

A Technical Guide to Methanetetracarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methanetetracarboxylic acid*

Cat. No.: *B13171226*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetetracarboxylic acid, a molecule of significant theoretical interest, remains a hypothetical compound that has yet to be synthesized due to its inherent instability. This technical guide provides a comprehensive overview of its predicted properties, including its chemical formula and molecular weight. The focus then shifts to its stable, synthetically accessible derivatives: sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate. This guide details the experimental protocols for the synthesis of these derivatives, offering valuable insights for researchers in organic synthesis and materials science. All quantitative data is presented in clear, tabular format, and a workflow diagram for the synthesis of sodium methanetetracarboxylate is provided for enhanced clarity.

Methanetetracarboxylic Acid: A Hypothetical Compound

Methanetetracarboxylic acid, with the chemical formula $C_5H_4O_8$, is characterized by a central carbon atom bonded to four carboxyl groups.^{[1][2]} This structure has garnered theoretical interest due to its potential for high functionality and as a building block in more complex molecules. However, the compound is believed to be highly unstable and has not been successfully synthesized to date.^{[1][3][4]}

Chemical Properties

The key chemical properties of **methanetetracarboxylic acid** are summarized in the table below.

Property	Value	Source
Chemical Formula	C ₅ H ₄ O ₈	[1] [2]
Molecular Weight	192.08 g/mol	[1] [5]
IUPAC Name	Methanetetracarboxylic acid	[1]
Canonical SMILES	C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O	[1]
InChI Key	NKVMCSDLYHGDMUHFFFAOYSA-N	[1]

Stable Derivatives of Methanetetracarboxylic Acid

While **methanetetracarboxylic acid** itself remains elusive, its salts and esters have been successfully synthesized and characterized.[\[1\]](#)[\[2\]](#)[\[3\]](#) These derivatives offer a practical route to harnessing the structural motif of a central carbon atom tetrasubstituted with carboxyl-related functional groups.

Sodium Methanetetracarboxylate

Sodium methanetetracarboxylate (Na₄C(CO₂)₄) is a salt of the hypothetical acid and can be synthesized through the oxidation of pentaerythritol.[\[3\]](#)

Tetraethyl Methanetetracarboxylate

Tetraethyl methanetetracarboxylate (C(COOCH₂CH₃)₄) is an ester derivative that is commercially available and has been used in organic synthesis.[\[3\]](#)

Experimental Protocols

Synthesis of Sodium Methanetetracarboxylate

A detailed experimental protocol for the synthesis of sodium methanetetracarboxylate is provided below, based on the established method of pentaerythritol oxidation.

Objective: To synthesize sodium methanetetracarboxylate by the palladium-catalyzed oxidation of pentaerythritol.

Materials:

- Pentaerythritol ($C(CH_2OH)_4$)
- Sodium hydroxide (NaOH)
- Palladium catalyst (e.g., palladium on carbon)
- Oxygen gas
- Deionized water

Procedure:

- Prepare an aqueous solution of sodium hydroxide and adjust the pH to 10.
- Suspend pentaerythritol in the alkaline solution.
- Add the palladium catalyst to the suspension.
- Heat the reaction mixture to approximately 60°C.
- Bubble oxygen gas through the reaction mixture while maintaining vigorous stirring.
- Monitor the reaction progress by appropriate analytical techniques (e.g., titration of remaining base, chromatographic analysis of the product).
- Upon completion of the reaction, filter the mixture to remove the catalyst.
- Isolate the sodium methanetetracarboxylate from the aqueous solution, for example, by precipitation or crystallization.

Synthesis of Tetraethyl Methanetetracarboxylate

The synthesis of tetraethyl methanetetracarboxylate was first reported by Backer and Lolkema in 1939.^[6] The general approach involves the esterification of a suitable precursor. While the original publication provides specific details, a generalized procedure based on this work is outlined below.

Objective: To synthesize tetraethyl methanetetracarboxylate.

Materials:

- A suitable starting material, as described in the original literature.
- Ethanol
- An acid catalyst (e.g., sulfuric acid)
- Anhydrous solvents

Procedure:

- Combine the starting material with an excess of ethanol in the presence of a catalytic amount of a strong acid.
- Heat the reaction mixture under reflux for a specified period to drive the esterification to completion.
- After cooling, neutralize the excess acid.
- Remove the excess ethanol and solvent under reduced pressure.
- Purify the resulting crude product, for example, by distillation or chromatography, to obtain pure tetraethyl methanetetracarboxylate.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of sodium methanetetracarboxylate.

[Click to download full resolution via product page](#)

Synthesis of Sodium Methanetetracarboxylate

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methanetetracarboxylic acid | 193197-67-0 | Benchchem [benchchem.com]
- 2. Buy Methanetetracarboxylic acid | 193197-67-0 [smolecule.com]
- 3. Methanetetracarboxylate - Wikipedia [en.wikipedia.org]
- 4. Methanetetracarboxylate - Wikiwand [wikiwand.com]
- 5. Tetraethyl methanetetracarboxylate | C13H20O8 | CID 638143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acide méthanedécarboxylique — Wikipédia [fr.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to Methanetetracarboxylic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13171226#chemical-formula-and-molecular-weight-of-methanetetracarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com